molecular formula C7H15N2O+ B14252425 1-(2-Methoxyethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium CAS No. 174899-67-3

1-(2-Methoxyethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium

Cat. No.: B14252425
CAS No.: 174899-67-3
M. Wt: 143.21 g/mol
InChI Key: YVXWWIPQSJWDAL-UHFFFAOYSA-O
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Description

1-(2-Methoxyethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium is a compound belonging to the class of imidazolium salts. These compounds are known for their unique properties and wide range of applications in various fields, including chemistry, biology, and industry. The structure of this compound consists of an imidazole ring substituted with a methoxyethyl group and a methyl group, which imparts specific chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-methylimidazole with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The compound can disrupt cellular processes in microorganisms, leading to antimicrobial effects. In catalytic applications, it facilitates the formation of reactive intermediates, enhancing reaction rates and selectivity .

Comparison with Similar Compounds

Uniqueness: 1-(2-Methoxyethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium is unique due to its specific substitution pattern, which imparts distinct solubility and reactivity properties. Its methoxyethyl group enhances its solubility in organic solvents, making it suitable for various applications in organic synthesis and industrial processes .

Properties

CAS No.

174899-67-3

Molecular Formula

C7H15N2O+

Molecular Weight

143.21 g/mol

IUPAC Name

1-(2-methoxyethyl)-3-methyl-1,2-dihydroimidazol-1-ium

InChI

InChI=1S/C7H14N2O/c1-8-3-4-9(7-8)5-6-10-2/h3-4H,5-7H2,1-2H3/p+1

InChI Key

YVXWWIPQSJWDAL-UHFFFAOYSA-O

Canonical SMILES

CN1C[NH+](C=C1)CCOC

Origin of Product

United States

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